molecular formula C10H12BrNOSi B1532120 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine CAS No. 1228665-74-4

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine

Cat. No. B1532120
CAS RN: 1228665-74-4
M. Wt: 270.2 g/mol
InChI Key: XVBPLCGYJFHHSE-UHFFFAOYSA-N
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Description

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is a chemical compound with the empirical formula C10H12BrNOSi . It is provided by Alfa Chemistry Materials .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is 270.20 . The SMILES string representation of the molecule is CSi(C)c1cc2cc(Br)cnc2o1 . For a detailed structural analysis, it would be beneficial to use software tools that can visualize the structure based on this SMILES string.


Chemical Reactions Analysis

The specific chemical reactions involving 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine are not detailed in the search results. For a thorough analysis, it would be necessary to refer to specialized literature or databases .


Physical And Chemical Properties Analysis

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Characterization

5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure enables the formation of novel compounds through efficient synthetic routes. For example, research on the synthesis and characterization of pyridine-based derivatives through Suzuki cross-coupling reactions highlighted the compound's utility in forming new chemical entities with potential applications ranging from materials science to pharmaceuticals (Ahmad et al., 2017).

Antimicrobial and DNA Interaction Studies

Studies on related bromo-substituted pyridines have demonstrated their antimicrobial properties and ability to interact with DNA. For instance, the antimicrobial activities and DNA interaction capabilities of 5-Bromo-2-(trifluoromethyl)pyridine were explored, providing insights into the potential biological applications of bromo-substituted pyridines (Vural & Kara, 2017). These findings suggest that derivatives of 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine could also exhibit similar bioactive properties.

Material Science and Light-Emitting Devices

The bromo-substituted pyridines, including compounds like 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine, have been investigated for their potential use in material science, particularly in the development of light-emitting devices. The synthesis and characterization of iridium complexes incorporating bromo-substituted pyridines demonstrate the role of these compounds in tuning the photophysical properties of metal complexes, which is crucial for the design of efficient organic light-emitting diodes (OLEDs) (Stagni et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302 . It is recommended to handle the compound with personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(5-bromofuro[2,3-b]pyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)9-5-7-4-8(11)6-12-10(7)13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPLCGYJFHHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC(=CN=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678450
Record name 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228665-74-4
Record name 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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